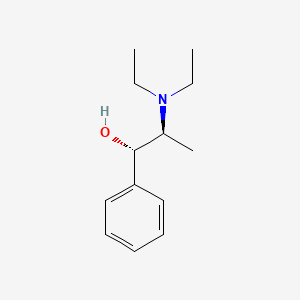
2-Iodo-4-nitrophenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-4-nitrophenylacetonitrile is an organic compound with the molecular formula C8H5IN2O2 It is characterized by the presence of an iodine atom and a nitro group attached to a phenyl ring, along with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Iodo-4-nitrophenylacetonitrile typically involves the nitration of phenylacetonitrile followed by iodination. One common method involves the reaction of phenylacetonitrile with nitric acid and sulfuric acid to introduce the nitro group. The resulting 4-nitrophenylacetonitrile is then subjected to iodination using iodine and a suitable oxidizing agent such as potassium iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as cuprous chloride and cuprous bromide can be employed to improve the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-nitrophenylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The acetonitrile group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
Substitution: Products such as 2-azido-4-nitrophenylacetonitrile or 2-cyano-4-nitrophenylacetonitrile.
Reduction: 2-Iodo-4-aminophenylacetonitrile.
Oxidation: 2-Iodo-4-nitrobenzoic acid.
Scientific Research Applications
2-Iodo-4-nitrophenylacetonitrile has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Iodo-4-nitrophenylacetonitrile involves its interaction with molecular targets through covalent bonding. The nitro group can participate in electron transfer reactions, while the iodine atom can facilitate the formation of reactive intermediates. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylacetonitrile: Similar structure but lacks the iodine atom.
2-Iodo-4-aminophenylacetonitrile: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-Iodo-4-nitrophenylacetonitrile is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for unique chemical transformations and interactions that are not possible with similar compounds .
Properties
Molecular Formula |
C8H5IN2O2 |
|---|---|
Molecular Weight |
288.04 g/mol |
IUPAC Name |
2-(2-iodo-4-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H5IN2O2/c9-8-5-7(11(12)13)2-1-6(8)3-4-10/h1-2,5H,3H2 |
InChI Key |
FTDSHKDVHIGCBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





carbohydrazide](/img/structure/B11723623.png)



![(E)-N-{1-[3-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B11723652.png)
![N'-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11723658.png)
![N-{1-[(Z)-N'-Hydroxycarbamimidoyl]cyclohexyl}acetamide](/img/structure/B11723663.png)



![methyl 3-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-enoate](/img/structure/B11723692.png)
